2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Übersicht

Beschreibung

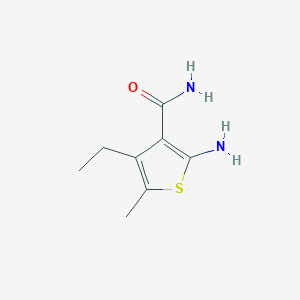

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is a heterocyclic compound with a thiophene ring structure It is characterized by the presence of an amino group at the second position, an ethyl group at the fourth position, a methyl group at the fifth position, and a carboxamide group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction is carried out in the presence of a base, such as sodium ethoxide, and typically requires heating to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as aluminum chloride, and are carried out under anhydrous conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Building Block

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is utilized as a precursor in the synthesis of bioactive compounds. Its structure enhances the bioavailability and efficacy of drugs targeting neurological disorders and other therapeutic areas .

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study showed that certain thiophene derivatives, similar to this compound, had minimum inhibitory concentration (MIC) values as low as 0.23 μM against Mycobacterium tuberculosis, suggesting potential in developing new antitubercular agents.

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| Compound 33 | 0.23 | Drug-resistant Mtb |

| Compound 29 | <100 | Drug-sensitive Mtb |

Agricultural Chemistry

Application in Agrochemicals

The compound is also applied in formulating agrochemicals. Its thiophene ring contributes to increased stability and effectiveness against pests under various environmental conditions . This makes it a valuable component in sustainable agricultural practices.

Material Science

Development of Conductive Polymers

In material science, this compound is explored for its potential to develop novel materials such as conductive polymers. These materials can enhance the performance of electronic devices, making them more efficient and versatile in applications ranging from sensors to flexible electronics .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to investigate enzyme inhibition and receptor binding, which aids in understanding biological pathways and identifying therapeutic targets. The interaction studies focus on its binding affinity with various biological targets, indicating its potential therapeutic applications .

Cosmetic Formulations

Antioxidant Properties

There is emerging interest in the use of this compound in cosmetic products due to its potential antioxidant properties. These properties may contribute to skin health by protecting against environmental stressors .

Wirkmechanismus

The mechanism of action of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide

- 4-Ethyl-2-phenethyl-5-amino-3-methylthiophene-2,4-dicarboxylate

Uniqueness

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is an organic compound characterized by a thiophene ring, an amino group, and a carboxamide functional group. Its unique structure positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₂OS, with a molecular weight of approximately 184.26 g/mol. The presence of both ethyl and methyl groups alongside the carboxamide functionality enhances its reactivity and biological properties, making it a subject of interest in synthetic and medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino and carboxamide groups can form hydrogen bonds with macromolecules such as proteins, influencing their activity. Additionally, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, modulating various biochemical pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance:

- Cytotoxicity Studies : In vitro tests against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines revealed significant antiproliferative activity, with IC₅₀ values ranging from 23.2 to 95.9 µM. Notably, one derivative demonstrated a reduction in cell viability by approximately 26.86% after treatment .

- Apoptosis Induction : Flow cytometric analysis showed that the compound induced apoptosis in MCF-7 cells, evidenced by increased early and late apoptotic cell populations. The study indicated a substantial enhancement in necrosis as well .

- In Vivo Studies : Animal models treated with this compound exhibited a significant decrease in solid tumor mass (up to 26.6% reduction) compared to control groups, suggesting its effectiveness as an antitumor agent .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for antimicrobial activities:

- Broad Spectrum Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains, although specific data on efficacy and mechanisms remain limited.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-5-methylthiophene-3-carboxamide | Similar thiophene structure but different substitution | Moderate anticancer effects |

| 4-Ethyl-2-(phenethyl)-5-amino-thiophene | Different functional groups; potential for varied activity | Potentially higher potency |

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the distinctiveness of this compound.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Anticancer Activity : A detailed examination revealed that derivatives of this compound could significantly inhibit tumor growth in xenograft models, highlighting its potential for further development into therapeutic agents .

- Research on Mechanisms : Investigations into the binding affinities of this compound with various enzymes have shown promising results regarding its ability to modulate enzymatic activity linked to cancer progression and microbial resistance .

Eigenschaften

IUPAC Name |

2-amino-4-ethyl-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-5-4(2)12-8(10)6(5)7(9)11/h3,10H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZADYXDHUSEPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360249 | |

| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350996-89-3 | |

| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.